molecular formula C21H24N4O5S B7707851 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B7707851
M. Wt: 444.5 g/mol
InChI Key: VLQQHBSOQXDNSY-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with methoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-chlorophenyl)piperazine
  • **1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-fluorophenyl)piperazine

Uniqueness

The uniqueness of 1-[4-Methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[2-methoxy-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-15-22-21(23-30-15)17-14-16(8-9-19(17)28-2)31(26,27)25-12-10-24(11-13-25)18-6-4-5-7-20(18)29-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQQHBSOQXDNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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